molecular formula C8H9ClO4S2 B2738057 Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate CAS No. 2172545-74-1

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B2738057
CAS No.: 2172545-74-1
M. Wt: 268.73
InChI Key: XOOQSMSPHSEKEN-UHFFFAOYSA-N
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Description

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as a chlorosulfonyl group, a carboxylate ester, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common synthetic route starts with 2,5-dimethylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position. The resulting intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines

    Sulfonate Derivatives: Formed from substitution reactions with alcohols

    Carboxylic Acid: Formed from ester hydrolysis

Scientific Research Applications

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-sulfonyl-2,5-dimethylthiophene-3-carboxylate: Lacks the chlorine atom in the sulfonyl group.

    Methyl 4-chlorosulfonylthiophene-3-carboxylate: Lacks the methyl groups at the 2 and 5 positions.

    Methyl 2,5-dimethylthiophene-3-carboxylate: Lacks the chlorosulfonyl group.

Uniqueness

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is unique due to the presence of both the chlorosulfonyl and ester functional groups on a thiophene ring, along with the methyl groups at the 2 and 5 positions.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOQSMSPHSEKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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